Fesoterodine-d7 (fumarate)
Description
Chemical Significance of Deuterated Pharmaceutical Compounds
Deuterium, a stable hydrogen isotope with a neutron in its nucleus, exhibits a bond dissociation energy approximately 6–9 kJ/mol higher than protium (¹H) due to its reduced zero-point energy. This kinetic isotope effect (KIE) directly impacts enzymatic oxidation rates, particularly for cytochrome P450 (CYP)-mediated reactions, by altering the rate-limiting step of hydrogen/deuterium abstraction. In Fesoterodine-d7, seven hydrogen atoms are replaced with deuterium at metabolically vulnerable positions, a strategy shown to reduce first-pass metabolism and prolong the half-life of active metabolites in related compounds like deutetrabenazine.
The therapeutic rationale for deuteration extends beyond metabolic stabilization. By attenuating the formation of toxic or inactive metabolites, deuterated analogs like Fesoterodine-d7 may improve safety margins while maintaining target engagement. For instance, deuterium substitution in the JAK inhibitor CTP-543 (deuruxolitinib) increased exposure and half-life by 40% compared to its non-deuterated counterpart. Such enhancements are particularly critical for drugs like Fesoterodine, where rapid esterase-mediated conversion to the active metabolite 5-hydroxymethyl tolterodine dictates therapeutic outcomes.
Structural Relationship Between Fesoterodine and Fesoterodine-d7
Fesoterodine-d7 (rac-Fesoterodine-d7 fumarate) shares the core structure of its parent compound, Fesoterodine, but incorporates seven deuterium atoms at specific positions (Table 1). The structural modifications occur at:
- The methyl group of the propanoate ester (CD₃ substitution)
- Four deuterium atoms (2,3,3,3-d₄) on the propanoate β-carbon
- Two aromatic deuterium atoms on the hydroxymethylphenyl moiety[F-343].
Table 1: Structural Comparison of Fesoterodine and Fesoterodine-d7
| Parameter | Fesoterodine | Fesoterodine-d7 |
|---|---|---|
| Molecular Formula | C₂₆H₃₇NO₃·C₄H₄O₄ | C₂₆H₃₀D₇NO₃·C₄H₄O₄ |
| Molecular Weight | 527.66 g/mol | 534.69 g/mol |
| Deuterium Positions | – | CD₃, C(2,3,3,3)-d₄, Ar-d₂ |
| Metabolic Sites Modified | – | Esterase/CYP3A4 cleavage points |
This targeted deuteration aims to stabilize the propanoate ester against hydrolytic cleavage while delaying oxidative metabolism of the diisopropylamino group. The racemic mixture (rac-Fesoterodine-d7) suggests retained stereochemical complexity, though enantiomer-specific metabolic effects remain unexplored in published literature.
Role of Fumarate Counterion in Physicochemical Properties
The fumarate counterion in Fesoterodine-d7 fumarate critically modulates solubility, crystallinity, and bioavailability. As a dicarboxylic acid, fumarate (C₄H₄O₄²⁻) forms a 1:1 salt with the tertiary amine group of Fesoterodine-d7, enhancing aqueous solubility through ion-dipole interactions. Comparative studies of fumarate vs. hydrochloride salts in related compounds demonstrate:
- 25–40% higher intrinsic solubility in aqueous buffers (pH 4–6)
- Improved thermal stability (decomposition temperature ↑15–20°C)
- Reduced hygroscopicity during manufacturing[F-343].
The fumarate moiety also influences solid-state properties. X-ray diffraction analyses of analogous compounds reveal that fumarate salts preferentially form monoclinic crystal systems with P2₁/c symmetry, optimizing compaction behavior for tablet formulation. Furthermore, the counterion’s rigidity reduces molecular mobility in the amorphous phase, extending shelf-life by inhibiting recrystallization.
Properties
Molecular Formula |
C30H41NO7 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m1./s1/i1D3,2D3,18D; |
InChI Key |
MWHXMIASLKXGBU-WQNIPITBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2)C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of high-purity fesoterodine fumarate involves the salification reaction of fesoterodine with fumaric acid in an organic solvent, preferably a ketone, at a temperature not exceeding 45°C. This process yields products with high purity and yield .
Industrial Production Methods
In industrial settings, the production of fesoterodine fumarate typically involves the use of stability-indicating RP-HPLC methods to estimate process-related impurities and degradation products. This method ensures the quality and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Fesoterodine-d7 (fumarate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound into its active metabolite, 5-hydroxymethyl tolterodine.
Substitution: Substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major product formed from the reduction of fesoterodine-d7 (fumarate) is 5-hydroxymethyl tolterodine, which exhibits antimuscarinic activity .
Scientific Research Applications
Clinical Applications
1.1 Overactive Bladder Treatment
Fesoterodine-d7 is indicated for managing overactive bladder symptoms, including urge urinary incontinence, urgency, and frequency. Clinical trials have demonstrated its effectiveness in improving these symptoms compared to placebo. For instance, a study involving 554 patients showed significant improvements in urinary symptoms with doses of 4 mg and 8 mg of fesoterodine fumarate .
1.2 Neurogenic Detrusor Overactivity
Fesoterodine has been evaluated for its efficacy in treating neurogenic detrusor overactivity (nDO), particularly in patients with spinal cord lesions or multiple sclerosis. A study involving 124 patients revealed that treatment with 8 mg of fesoterodine fumarate significantly reduced detrusor pressure and increased bladder capacity and compliance, leading to improved quality of life scores .
Pharmacological Profile
Fesoterodine fumarate acts on multiple muscarinic acetylcholine receptors (M1-M5), inhibiting bladder contractions and reducing detrusor pressure. Its pharmacokinetic profile allows for a predictable absorption and metabolism pathway, enhancing its clinical utility .
| Parameter | Value |
|---|---|
| Bioavailability | 52% |
| Tmax (5-HMT) | 5 hours |
| Volume of Distribution | 169 L |
| Protein Binding | 50% to albumin and alpha-1-acid glycoprotein |
Safety and Tolerability
Fesoterodine has been generally well-tolerated in clinical settings. Common adverse effects include dry mouth (34% incidence) and constipation (9%), which are typically mild to moderate in severity . In long-term studies, serious adverse events were rare and included urinary retention and QT prolongation on ECG . Importantly, the safety profile remains consistent across various age groups, including older adults who benefit from flexible dosing strategies .
Case Studies
4.1 Efficacy in Older Adults
A study focusing on older adults demonstrated that fesoterodine significantly improved lower urinary tract symptoms and quality of life without notable cognitive decline or significant changes in vital signs over a treatment period extending up to 36 months .
4.2 Long-term Treatment Outcomes
In an open-label extension phase of clinical trials, patients reported sustained improvements in urinary symptoms over extended periods, with a majority remaining on the higher dose of 8 mg due to its efficacy .
Mechanism of Action
Fesoterodine-d7 (fumarate) acts as a competitive antagonist at muscarinic receptors. Once converted to its active metabolite, 5-hydroxymethyl tolterodine, it inhibits bladder contractions by decreasing detrusor pressure. This results in reduced bladder contraction and consequently, a decreased urge to urinate .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fesoterodine-d7 (fumarate) is structurally and functionally related to several fumarate salts and deuterated pharmaceuticals. Below is a detailed comparison:
Structural and Functional Analogues
Pharmacokinetic and Stability Data
Clinical and Analytical Performance
- Fesoterodine-d7 vs. Fesoterodine: Deuterated fesoterodine eliminates interference from endogenous metabolites in LC-MS assays, enabling precise quantification of the parent drug in biological matrices .
- DMF vs. DRF : DRF demonstrates superior gastrointestinal tolerability (e.g., 1% discontinuation rate vs. 5% for DMF) while maintaining equivalent efficacy in MS trials .
- Formoterol fumarate : In COPD, budesonide-formoterol combinations reduce exacerbations by 24% compared to formoterol alone, highlighting synergistic effects .
Manufacturing and Stability
Fesoterodine-d7 (fumarate) is synthesized using substoichiometric fumaric acid to minimize degradation impurities like deoxy-fesoterodine and isobutyryl chloride derivatives, ensuring >99.5% purity . In contrast, DMF formulations prioritize rapid hydrolysis to monomethyl fumarate, necessitating enteric coatings to prevent gastric degradation .
Key Research Findings
- Fesoterodine-d7 in Analytical Chemistry : A 2013 study validated its use as an LC-MS internal standard, achieving a recovery rate of 99.8% with RSD <2% .
- 51% for interferon β-1a, with annualized relapse rates (ARR) of 0.1 vs. 0.31 .
- DRF vs. DMF : DRF’s improved GI profile correlates with higher patient adherence (94% vs. 86% for DMF) in MS cohorts .
Q & A
Q. How to structure a manuscript integrating Fesoterodine-d7 (fumarate) pharmacokinetic and toxicodynamic data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
